

An In-Depth Technical Guide to 2-Phenoxyphenylacetonitrile (CAS 25562-98-5)

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Compound of Interest

Compound Name: 2-Phenoxyphenylacetonitrile

Cat. No.: B1360290

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **2-Phenoxyphenylacetonitrile** is limited in publicly available literature. This guide provides a comprehensive overview based on the chemical properties of the molecule and data from structurally related compounds. The experimental protocols and potential biological activities described herein are intended to serve as a foundation for future research and development.

Core Compound Information

2-Phenoxyphenylacetonitrile, with the CAS number 25562-98-5, is an aromatic nitrile. Its structure features a phenyl group linked to a benzene ring via an ether bond, with an acetonitrile group attached to the latter. This structure suggests potential for various chemical transformations and biological activities, making it a compound of interest in medicinal chemistry and materials science.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₁ NO	[1]
Molecular Weight	209.25 g/mol	[1]
Appearance	Liquid	[1]
Boiling Point	145°C at 1 mmHg	[1]
Density	1.11 g/mL	[1]
Refractive Index	1.5770	[1]

Synthesis of 2-Phenoxyphenylacetonitrile

The synthesis of **2-Phenoxyphenylacetonitrile** can be approached through the alkylation of a suitable precursor. Based on synthetic strategies for structurally similar molecules, a plausible method involves the reaction of 2-phenoxybenzyl halide with a cyanide salt. The following protocol is a representative example based on established chemical principles.

Experimental Protocol: Synthesis via Nucleophilic Substitution

Objective: To synthesize **2-Phenoxyphenylacetonitrile** from 2-phenoxybenzyl bromide.

Materials:

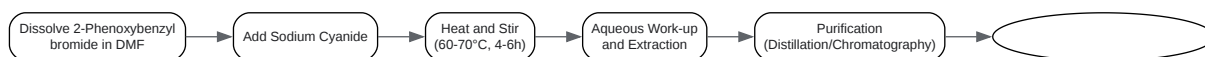
- 2-Phenoxybenzyl bromide
- Sodium cyanide (NaCN)
- Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine

- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle with temperature control
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenoxybenzyl bromide (1 equivalent) in anhydrous DMF.
- **Addition of Cyanide:** To the stirred solution, add sodium cyanide (1.2 equivalents).
- **Reaction:** Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
 - Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
 - Dry the organic layer over anhydrous magnesium sulfate.
- **Purification:**
 - Filter off the drying agent.

- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure **2-Phenoxyphenylacetonitrile**.



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Caption: A generalized workflow for the synthesis of **2-Phenoxyphenylacetonitrile**.

Potential Biological Activity and Quantitative Data

While direct biological data for **2-Phenoxyphenylacetonitrile** is not readily available, studies on structurally related compounds, particularly 2-phenylacrylonitriles and phenoxyphenyl derivatives, suggest potential cytotoxic and enzyme inhibitory activities.

Cytotoxicity against Cancer Cell Lines

Derivatives of 2-phenylacrylonitrile have demonstrated significant growth inhibition against various human cancer cell lines. This suggests that **2-Phenoxyphenylacetonitrile** could be a candidate for similar biological evaluation.

Table 1: Cytotoxicity of Structurally Related 2-Phenylacrylonitrile Derivatives

Compound	Cell Line	Activity (GI ₅₀ /IC ₅₀)	Reference
(Z)-2-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)acrylonitrile	HT29 (Colon Cancer)	0.52 μ M (GI ₅₀)	[2]
(Z)-2-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)acrylonitrile	BE2-C (Neuroblastoma)	3 μ M (GI ₅₀)	[2]
(Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile	MCF-7 (Breast Cancer)	0.127 μ M (GI ₅₀)	[2]
(Z)-2-(3,4-dichlorophenyl)-3-(1H-indol-5-yl)acrylonitrile	Various	0.53 μ M (Average GI ₅₀)	[3]

Potential Enzyme Inhibition

Phenoxyphenyl derivatives have been identified as inhibitors of various enzymes. For instance, certain 4-phenoxy-phenyl isoxazoles act as inhibitors of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis, which is often upregulated in cancer cells.

Table 2: Enzyme Inhibitory Activity of a Structurally Related Phenoxyphenyl Derivative

Compound	Target Enzyme	Activity (IC ₅₀)	Reference
4-Phenoxy-phenyl isoxazole derivative (6g)	Human ACC1	99.8 nM	

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effects of **2-Phenoxyphenylacetonitrile** on a human cancer cell line (e.g., MCF-7).

Materials:

- Human cancer cell line (e.g., MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **2-Phenoxyphenylacetonitrile** (dissolved in DMSO)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
- DMSO
- 96-well plates
- CO₂ incubator
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
- Compound Treatment: Prepare serial dilutions of **2-Phenoxyphenylacetonitrile** in complete culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubation: Incubate the plates for 48-72 hours.
- MTT Assay:
 - Add MTT solution to each well and incubate for 3-4 hours.
 - Remove the MTT solution and add DMSO to dissolve the formazan crystals.

- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).



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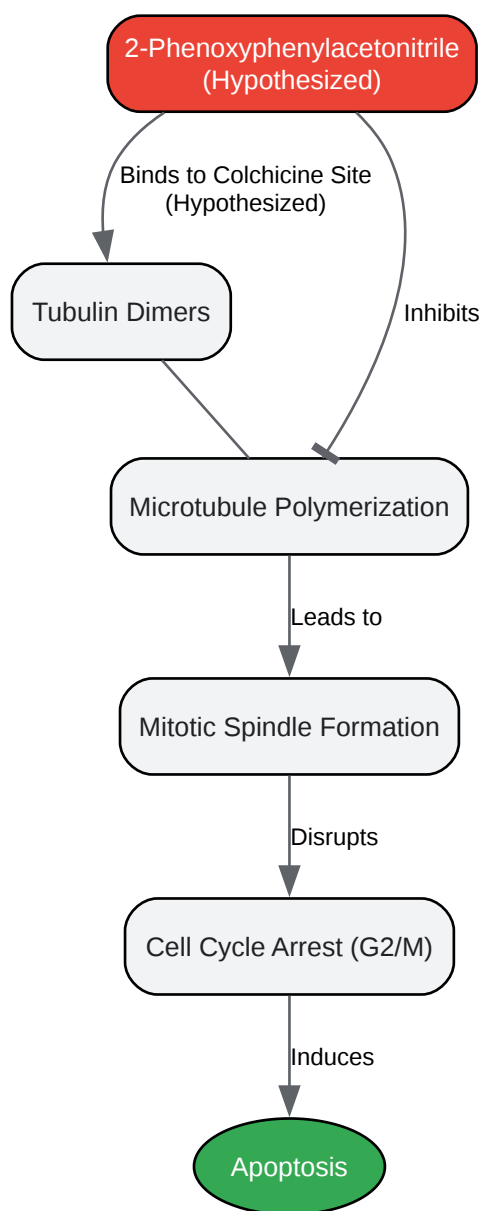
Caption: A typical workflow for an in vitro cytotoxicity (MTT) assay.

Potential Signaling Pathways and Mechanism of Action

Based on the activities of related compounds, **2-Phenoxyphenylacetonitrile** could potentially exert its biological effects through the following signaling pathways:

Inhibition of Tubulin Polymerization

Many 2-phenylacrylonitrile derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.

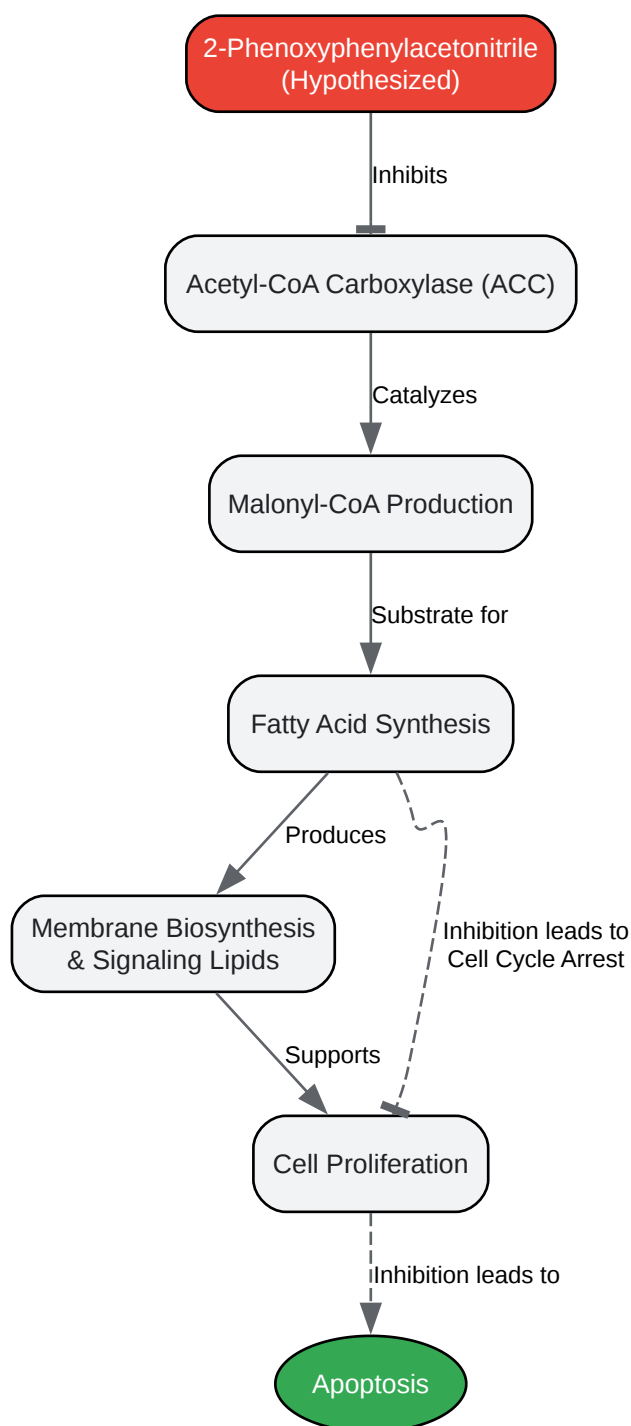


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Caption: Hypothesized mechanism of action via tubulin polymerization inhibition.

Inhibition of Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthesis

The phenoxyphenyl moiety is present in known inhibitors of ACC. Inhibition of ACC would disrupt de novo fatty acid synthesis, a pathway essential for the proliferation of many cancer cells. This would lead to a depletion of fatty acids required for membrane formation and signaling, ultimately inducing cell cycle arrest and apoptosis.



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Caption: Potential mechanism of action via inhibition of the fatty acid synthesis pathway.

Conclusion and Future Directions

2-Phenoxyphenylacetonitrile is a compound with a chemical structure that suggests potential for significant biological activity, particularly in the area of oncology. While direct experimental evidence is currently lacking, the data from closely related phenoxyphenyl and phenylacetonitrile derivatives provide a strong rationale for its investigation as a cytotoxic agent and enzyme inhibitor.

Future research should focus on:

- The development and optimization of a robust synthetic route for **2-Phenoxyphenylacetonitrile**.
- Comprehensive in vitro screening against a panel of human cancer cell lines to determine its cytotoxic profile and obtain IC₅₀ values.
- Enzyme inhibition assays, particularly targeting tubulin and acetyl-CoA carboxylase, to elucidate its mechanism of action.
- Further studies to identify and confirm its effects on specific cellular signaling pathways.

This technical guide provides a foundational framework to stimulate and guide such research endeavors. The promising activities of related compounds underscore the potential of **2-Phenoxyphenylacetonitrile** as a valuable lead compound in drug discovery and development.

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